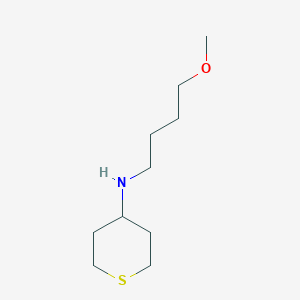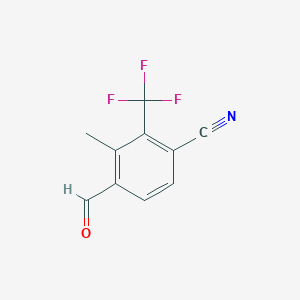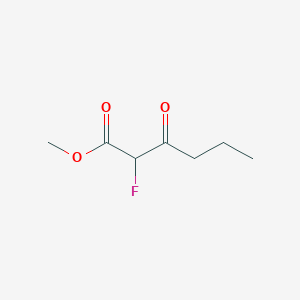
Methyl 2-fluoro-3-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-fluoro-3-oxohexanoate is an organic compound with the molecular formula C7H11FO3 It is a fluorinated ester, which means it contains a fluorine atom and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-3-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-3-oxohexanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester.
Another method involves the use of fluorinated precursors and appropriate reagents to introduce the fluorine atom into the hexanoate structure. This can be achieved through nucleophilic substitution reactions or other fluorination techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-fluoro-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol, resulting in the formation of 2-fluoro-3-hydroxyhexanoate.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluoro-3-oxohexanoic acid.
Reduction: Formation of 2-fluoro-3-hydroxyhexanoate.
Substitution: Formation of various substituted hexanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-fluoro-3-oxohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the design of fluorinated analogs of biologically active molecules. These analogs are often studied for their potential as enzyme inhibitors or pharmaceutical agents.
Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic properties
Industry: In industrial applications, the compound may be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 2-fluoro-3-oxohexanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity for its molecular targets.
In chemical reactions, the fluorine atom can affect the reactivity and stability of the compound. For example, the electron-withdrawing nature of fluorine can enhance the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Methyl 2-fluoro-3-oxohexanoate can be compared with other fluorinated esters and keto compounds:
Methyl 2-fluoro-3-oxobutanoate: A shorter-chain analog with similar reactivity but different physical properties.
Methyl 2-fluoro-3-oxopentanoate: Another analog with one fewer carbon atom in the chain, affecting its solubility and boiling point.
Methyl 2-fluoro-3-oxoheptanoate: A longer-chain analog with increased hydrophobicity and different reactivity.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique properties, including the presence of a fluorine atom and an ester functional group, make it valuable for synthetic chemistry, biological studies, and potential therapeutic applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific and industrial endeavors.
Propriétés
Formule moléculaire |
C7H11FO3 |
|---|---|
Poids moléculaire |
162.16 g/mol |
Nom IUPAC |
methyl 2-fluoro-3-oxohexanoate |
InChI |
InChI=1S/C7H11FO3/c1-3-4-5(9)6(8)7(10)11-2/h6H,3-4H2,1-2H3 |
Clé InChI |
QVKTUKSDXRHWMA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C(C(=O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


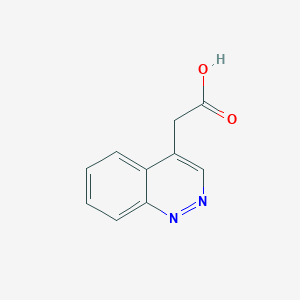
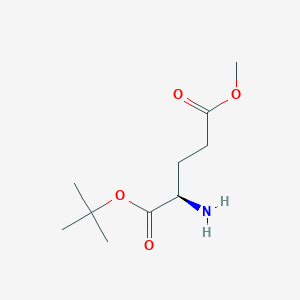
![6-Bromo-4-iodothieno[2,3-D]pyrimidine](/img/structure/B13029045.png)
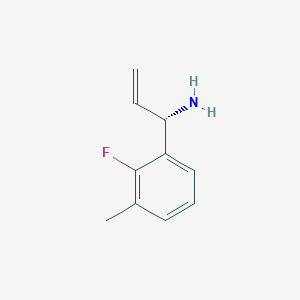
![4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B13029058.png)
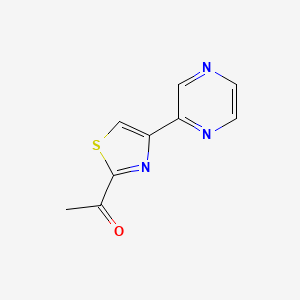
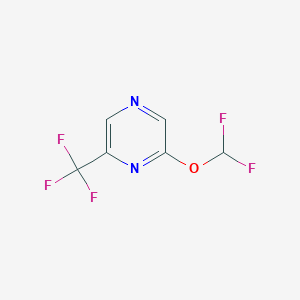
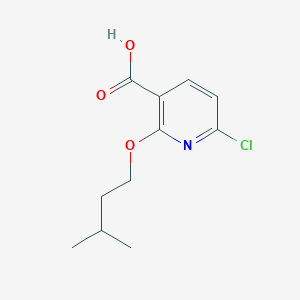
![5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile](/img/structure/B13029092.png)

![N-[3-(Methylamino)propyl]-acetamide HCl](/img/structure/B13029098.png)
